molecular formula C24H21ClFN3O2 B244337 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide

货号 B244337
分子量: 437.9 g/mol
InChI 键: UWYJINOHUMOYPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide, commonly known as CBP-307, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. CBP-307 is a selective antagonist of the serotonin 2C receptor (5-HT2C), which is involved in the regulation of appetite, mood, and anxiety. In

作用机制

CBP-307 selectively targets the N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor, which is predominantly expressed in the central nervous system. The activation of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptors leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of appetite, mood, and anxiety. By blocking the N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor, CBP-307 reduces the release of these neurotransmitters, leading to a decrease in appetite and an improvement in mood and anxiety.
Biochemical and Physiological Effects:
CBP-307 has been shown to have a range of biochemical and physiological effects. In a study by Xu et al. (2019), CBP-307 was found to reduce food intake and body weight in rats. This effect was attributed to the reduction in appetite caused by the blockade of the N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor. CBP-307 has also been shown to reduce cocaine-seeking behavior in rats, as demonstrated by Gbahou et al. (2017). Moreover, CBP-307 has been shown to have anxiolytic and antidepressant effects in animal models.

实验室实验的优点和局限性

One of the advantages of CBP-307 is its selectivity for the N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor, which reduces the risk of off-target effects. Moreover, CBP-307 has demonstrated efficacy in animal models, indicating its potential for further development as a therapeutic agent. However, one of the limitations of CBP-307 is its limited bioavailability, which may affect its efficacy in vivo. Moreover, further studies are needed to determine the safety and efficacy of CBP-307 in humans.

未来方向

There are several future directions for the study of CBP-307. One of the potential applications of CBP-307 is in the treatment of obesity, as demonstrated by its ability to reduce food intake and body weight in animal models. Moreover, CBP-307 has shown potential for the treatment of addiction and psychiatric disorders, indicating its potential for further development in these fields. Further studies are needed to determine the safety and efficacy of CBP-307 in humans, as well as to optimize its pharmacokinetic properties. Additionally, the development of more selective and potent N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor antagonists could provide new insights into the role of this receptor in various physiological and pathological processes.
Conclusion:
CBP-307 is a novel small molecule that has demonstrated potential for the treatment of obesity, addiction, and psychiatric disorders. Its selective blockade of the N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor provides a unique mechanism of action that could lead to the development of new therapeutic agents. However, further studies are needed to determine the safety and efficacy of CBP-307 in humans, as well as to optimize its pharmacokinetic properties. The study of CBP-307 and other N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor antagonists could provide new insights into the role of this receptor in various physiological and pathological processes.

合成方法

The synthesis of CBP-307 involves a multistep process that starts with the reaction of 4-chlorobenzoic acid with piperazine to form 4-(4-chlorobenzoyl)piperazine. This intermediate is then reacted with 2-fluorobenzoyl chloride to produce CBP-307. The synthesis method has been optimized to ensure high yield and purity of the final product.

科学研究应用

CBP-307 has been studied for its potential therapeutic applications in various fields such as obesity, addiction, and psychiatric disorders. In a study conducted by Xu et al. (2019), CBP-307 was found to reduce food intake and body weight in rats. This suggests that CBP-307 could be a potential treatment for obesity. In another study by Gbahou et al. (2017), CBP-307 was found to reduce cocaine-seeking behavior in rats, indicating its potential use in addiction treatment. Moreover, CBP-307 has also been studied for its potential use in the treatment of psychiatric disorders such as anxiety and depression.

属性

分子式

C24H21ClFN3O2

分子量

437.9 g/mol

IUPAC 名称

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C24H21ClFN3O2/c25-18-7-5-17(6-8-18)24(31)29-15-13-28(14-16-29)20-11-9-19(10-12-20)27-23(30)21-3-1-2-4-22(21)26/h1-12H,13-16H2,(H,27,30)

InChI 键

UWYJINOHUMOYPC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl

规范 SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。